molecular formula C21H33N3O4S B11130235 N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B11130235
M. Wt: 423.6 g/mol
InChI Key: PULCAGYVDHVHEL-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with the molecular formula C21H33N3O4S It is characterized by the presence of a cyclohexyl group, an ethoxy group, a piperazine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the benzenesulfonamide core: This step involves the reaction of a suitable benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.

    Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzenesulfonamide core.

    Attachment of the cyclohexyl and ethoxy groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and benzenesulfonamide moiety are known to interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, in particular, is significant for its potential pharmacological activity .

Properties

Molecular Formula

C21H33N3O4S

Molecular Weight

423.6 g/mol

IUPAC Name

N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C21H33N3O4S/c1-3-28-19-9-11-20(12-10-19)29(26,27)24(18-7-5-4-6-8-18)17-21(25)23-15-13-22(2)14-16-23/h9-12,18H,3-8,13-17H2,1-2H3

InChI Key

PULCAGYVDHVHEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C)C3CCCCC3

Origin of Product

United States

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